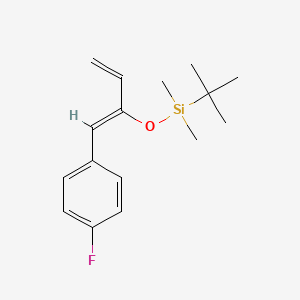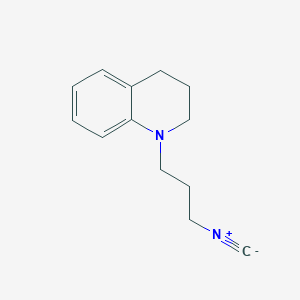
1-(3-Isocyanopropyl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Isocyanopropyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of an isocyanopropyl group attached to the nitrogen atom of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
The synthesis of 1-(3-Isocyanopropyl)-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with 3-isocyanopropyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of phase transfer catalysts can also enhance the efficiency of the reaction by facilitating the transfer of reactants between different phases.
Analyse Des Réactions Chimiques
1-(3-Isocyanopropyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The isocyanopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the [4+1] cycloaddition with isocyanides, to form various heterocyclic compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts such as palladium or copper complexes. Major products formed from these reactions include quinoline derivatives, reduced tetrahydroquinolines, and substituted isocyanopropyl derivatives.
Applications De Recherche Scientifique
1-(3-Isocyanopropyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Isocyanopropyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The isocyanopropyl group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to participate in various chemical reactions. The tetrahydroquinoline ring can interact with biological macromolecules, such as enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
1-(3-Isocyanopropyl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1-(3-Isocyanopropyl)adamantane: This compound has a similar isocyanopropyl group but is attached to an adamantane ring instead of a tetrahydroquinoline ring. It is known for its use in the synthesis of bioactive molecules.
1-(3-Isocyanopropyl)piperazine: This compound features an isocyanopropyl group attached to a piperazine ring and is used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
1-(3-Isocyanopropyl)benzene: This compound has an isocyanopropyl group attached to a benzene ring and is used in the synthesis of various aromatic compounds.
The uniqueness of this compound lies in its tetrahydroquinoline ring, which imparts specific biological activities and chemical reactivity that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C13H16N2 |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
1-(3-isocyanopropyl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C13H16N2/c1-14-9-5-11-15-10-4-7-12-6-2-3-8-13(12)15/h2-3,6,8H,4-5,7,9-11H2 |
Clé InChI |
GDRFYZQKNZNLKV-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]CCCN1CCCC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



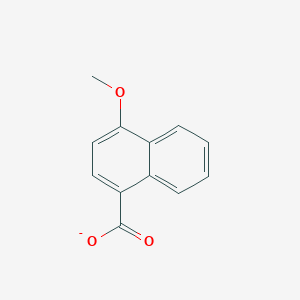

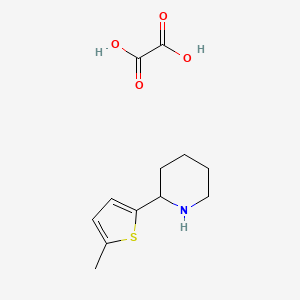
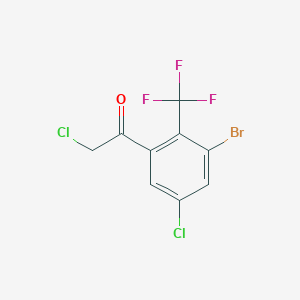
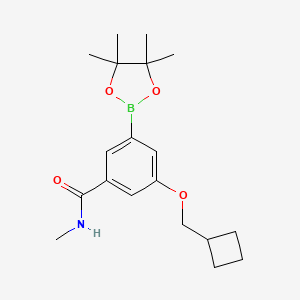
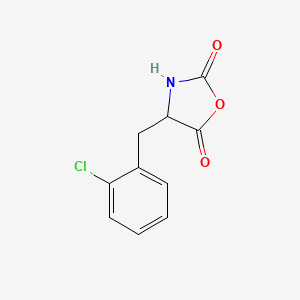
![1-[2-(3-Trifluoromethylphenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13726022.png)
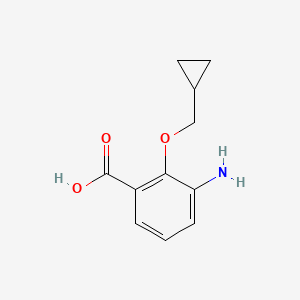
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane; (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane; oxalic acid](/img/structure/B13726033.png)
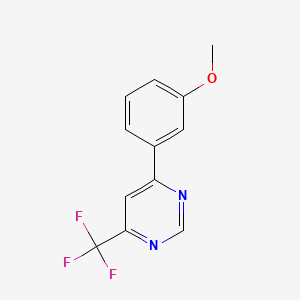
![3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13726051.png)
![n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenyl]-n'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B13726061.png)
